2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13429997
InChI: InChI=1S/C15H27NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18)
SMILES: CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid

CAS No.:

Cat. No.: VC13429997

Molecular Formula: C15H27NO4

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid -

Specification

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
IUPAC Name 2-(4-ethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C15H27NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18)
Standard InChI Key NFBLWVZHMFQDTE-UHFFFAOYSA-N
SMILES CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-(4-ethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, reflecting its branched alkoxycarbonyl group and cyclohexane backbone . Key identifiers include:

PropertyValue
CAS RN1478597-11-3
Molecular FormulaC15H27NO4\text{C}_{15}\text{H}_{27}\text{NO}_{4}
Molecular Weight285.38 g/mol
SMILESCCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C
InChIKeyNFBLWVZHMFQDTE-UHFFFAOYSA-N

The Boc group ((CH3)3COC(O)NH-\text{(CH}_3\text{)}_3\text{COC(O)NH-}) protects the amino functionality, while the 4-ethylcyclohexyl moiety introduces steric bulk and hydrophobicity .

Stereochemical Considerations

The 4-ethylcyclohexyl group exists in a chair conformation, with the ethyl substituent preferentially occupying an equatorial position to minimize steric strain . Computational models predict that the Boc-protected amino acid adopts a zwitterionic structure in aqueous environments, stabilized by intramolecular hydrogen bonding between the carboxylate and urethane groups .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid typically involves multi-step protocols:

  • Amino Protection:
    The primary amino group of 2-amino-2-(4-ethylcyclohexyl)acetic acid is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as sodium hydroxide or triethylamine .

  • Cyclohexyl Functionalization:
    The 4-ethylcyclohexyl group is introduced via Friedel-Crafts alkylation or catalytic hydrogenation of a pre-functionalized cyclohexene intermediate .

  • Purification:
    Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Optimization Challenges

Key challenges include minimizing racemization during Boc protection and ensuring regioselectivity in cyclohexyl substitution. Studies suggest that low-temperature reactions (<0°C) and anhydrous conditions improve enantiomeric excess (>98%) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but is soluble in dimethylformamide (DMF) and dichloromethane (DCM) . Stability assays indicate decomposition at temperatures >130°C, with the Boc group undergoing cleavage under strongly acidic (pH <2) or basic (pH >10) conditions .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3):
    δ 1.20–1.45 (m, 15H, Boc and cyclohexyl CH2_2), 3.10–3.30 (m, 1H, CHNH), 4.95 (br s, 1H, NH) .

  • IR (KBr):
    3300 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=O amide).

Applications in Pharmaceutical and Peptide Chemistry

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), where the Boc group enables sequential coupling without side reactions . Its hydrophobic cyclohexyl side chain enhances peptide stability against proteolytic degradation .

Drug Intermediate

As a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, this derivative has been utilized in the development of anticancer agents targeting metabolic pathways . For example, analogs have shown inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis .

Comparative Analysis with Related Boc-Protected Amino Acids

CompoundStructural FeatureApplication
Boc-L-tert-leucine Branched alkyl chainPeptide helicity induction
N-Boc-4'-tetrahydropyranylglycine Oxygen-containing heterocycleConformational restriction
This compound4-Ethylcyclohexyl groupEnhanced metabolic stability

The 4-ethylcyclohexyl substituent distinguishes this compound by conferring superior lipophilicity (logP=3.2\log P = 3.2) compared to analogs with aromatic or aliphatic side chains .

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